molecular formula C10H13N2O2P B14506241 Ethyl (1-diazoethyl)phenylphosphinate CAS No. 63469-88-5

Ethyl (1-diazoethyl)phenylphosphinate

Cat. No.: B14506241
CAS No.: 63469-88-5
M. Wt: 224.20 g/mol
InChI Key: SYGCQACBFHKKNI-UHFFFAOYSA-N
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Description

Ethyl (1-diazoethyl)phenylphosphinate is an organophosphorus compound that features a diazo group attached to an ethyl phenylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-diazoethyl)phenylphosphinate can be synthesized through a multi-step process involving the reaction of ethyl phenylphosphinate with diazo compounds. One common method involves the reaction of ethyl phenylphosphinate with ethyl diazoacetate under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While the compound is primarily synthesized on a laboratory scale, industrial production methods would likely involve continuous-flow microreactor technology. This approach offers advantages such as improved safety, efficient heat transfer, and precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-diazoethyl)phenylphosphinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (1-diazoethyl)phenylphosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cycloaddition and insertion reactions.

    Biology: The compound is explored for its potential as a biochemical probe due to its reactivity with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1-diazoethyl)phenylphosphinate involves the generation of reactive intermediates, such as carbenes, which can insert into various chemical bonds. These intermediates can react with molecular targets, including enzymes and other biomolecules, leading to modifications that are useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl diazoacetate
  • Phenylphosphinic acid
  • Ethyl phenylphosphinate

Uniqueness

Ethyl (1-diazoethyl)phenylphosphinate is unique due to the presence of both a diazo group and a phosphinate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research .

Properties

CAS No.

63469-88-5

Molecular Formula

C10H13N2O2P

Molecular Weight

224.20 g/mol

IUPAC Name

[1-diazoethyl(ethoxy)phosphoryl]benzene

InChI

InChI=1S/C10H13N2O2P/c1-3-14-15(13,9(2)12-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

SYGCQACBFHKKNI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C

Origin of Product

United States

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